molecular formula C28H46O2 B169176 1,4-Bis(10-undecenyloxy)benzene CAS No. 138551-10-7

1,4-Bis(10-undecenyloxy)benzene

Cat. No.: B169176
CAS No.: 138551-10-7
M. Wt: 414.7 g/mol
InChI Key: WCFSIYFISCSTNX-UHFFFAOYSA-N
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Description

1,4-Bis(10-undecenyloxy)benzene is an organic compound with the molecular formula C28H46O2 It is characterized by a benzene ring substituted with two undecenyloxy groups at the 1 and 4 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Bis(10-undecenyloxy)benzene can be synthesized through the reaction of 1,4-dihydroxybenzene with 10-undecenyl bromide in the presence of a base such as potassium carbonate. The reaction typically takes place in an aprotic solvent like dimethylformamide at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis generally follows similar principles as laboratory-scale preparation, with adjustments for scale, efficiency, and cost-effectiveness. Industrial processes may involve continuous flow reactors and optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

1,4-Bis(10-undecenyloxy)benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.

    Reduction: Reduction reactions can lead to the formation of saturated derivatives.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid and hydrogen peroxide.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

    Substitution: Reagents such as bromine or nitric acid can be used for electrophilic substitution reactions.

Major Products Formed

    Oxidation: Epoxides and hydroxylated derivatives.

    Reduction: Saturated hydrocarbons.

    Substitution: Halogenated or nitrated benzene derivatives.

Scientific Research Applications

1,4-Bis(10-undecenyloxy)benzene has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential interactions with biological membranes and proteins.

    Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.

    Industry: Utilized in the development of advanced materials, including liquid crystals and polymers.

Mechanism of Action

The mechanism of action of 1,4-Bis(10-undecenyloxy)benzene involves its interaction with molecular targets through its hydrophobic and hydrophilic regions. The undecenyloxy groups can insert into lipid bilayers, affecting membrane fluidity and permeability. Additionally, the benzene ring can participate in π-π interactions with aromatic amino acids in proteins, influencing protein structure and function.

Comparison with Similar Compounds

Similar Compounds

  • 1,4-Bis(10-decyloxy)benzene
  • 1,4-Bis(10-dodecyloxy)benzene
  • 1,4-Bis(10-octenyloxy)benzene

Uniqueness

1,4-Bis(10-undecenyloxy)benzene is unique due to its specific chain length and the presence of double bonds in the undecenyloxy groups. This structural feature imparts distinct physical and chemical properties, such as enhanced reactivity and the ability to form self-assembled monolayers, which are not observed in its saturated or shorter-chain analogs.

Properties

IUPAC Name

1,4-bis(undec-10-enoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H46O2/c1-3-5-7-9-11-13-15-17-19-25-29-27-21-23-28(24-22-27)30-26-20-18-16-14-12-10-8-6-4-2/h3-4,21-24H,1-2,5-20,25-26H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCFSIYFISCSTNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCCCCCCCCOC1=CC=C(C=C1)OCCCCCCCCCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H46O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20629297
Record name 1,4-Bis[(undec-10-en-1-yl)oxy]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20629297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

414.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138551-10-7
Record name 1,4-Bis[(undec-10-en-1-yl)oxy]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20629297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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